3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
描述
属性
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKVIVWBIPDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=NC=C12)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506615 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-39-7 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through an intermolecular heterocyclization route, yielding the desired pyrazolopyrimidine compound in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine oxides, while reduction may produce reduced derivatives with altered electronic properties.
科学研究应用
Synthesis of Derivatives
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine derivatives has been achieved through various methods. For instance, recent studies have reported the reaction of this compound with different alkylating agents to yield new derivatives with enhanced biological activities . The use of liquid-solid phase transfer catalysis has been highlighted as an effective method for synthesizing these derivatives in good yields .
Biological Activities
2.1 Antitumor Activity
One of the most significant applications of this compound is its potential as an antitumor agent. Research has demonstrated that derivatives of this compound exhibit potent antitumor activity across various cancer cell lines. For example, specific derivatives have shown IC50 values ranging from 0.326 to 4.31 μM against numerous cell lines . The mechanism of action includes the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases .
2.2 Anti-inflammatory and Analgesic Effects
Studies have also evaluated the anti-inflammatory and analgesic properties of this compound derivatives. Compounds synthesized from this scaffold demonstrated significant anti-inflammatory effects in animal models, outperforming standard anti-inflammatory drugs like ibuprofen . The nociceptive activity was assessed using acetic acid-induced writhing tests in mice, indicating a dose-dependent analgesic effect .
2.3 Antiparasitic and Antifungal Properties
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antiparasitic and antifungal activities. A recent study identified several derivatives that act as dual inhibitors against specific targets, displaying significant selectivity and potency in inhibiting parasitic and fungal growth .
Pharmacological Insights
The pharmacological profiles of this compound derivatives suggest a multifaceted approach to drug development. Molecular docking studies have elucidated the binding mechanisms of these compounds with their respective targets, providing insights into their therapeutic potential and guiding further modifications for improved efficacy .
Case Studies
作用机制
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较

Key Observations :
- Substituent Effects: Amino groups at C4 (e.g., 1-phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine) improve solubility and target affinity . Thieno[3,2-d]pyrimidine hybrids exhibit enhanced bioactivity due to extended π-conjugation .
- Synthetic Flexibility : The hydrazinyl intermediate of this compound enables diverse reactions, including cyclization (to tricyclic compounds) and Schiff base formation .
2.2. Nucleoside Derivatives
Key Observations :
- Nucleoside analogs integrate the pyrazolo[3,4-d]pyrimidine core into sugar moieties, mimicking natural nucleosides for antiviral or anticancer use .
- This compound lacks a sugar moiety, limiting its direct use in nucleoside-based therapies but retaining utility as a non-nucleoside scaffold.
2.3. Pharmacologically Active Derivatives
Key Observations :
- Toxicity : 3-Methyl-1-phenyl derivatives exhibit favorable safety profiles (LD50 > 1000 mg/kg) .
- Enzyme Inhibition: Chloro and ethyl substituents (e.g., 4-chloro-1-ethyl derivative) reduce xanthine oxidase inhibition compared to allopurinol, minimizing side effects .
Structural and Pharmacokinetic Trends
- Bioisosteres: Replacement of phenyl with thieno[3,2-d]pyrimidine maintains aromaticity while altering electronic properties .
生物活性
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves various methods including one-flask reactions and heterocyclization techniques. For instance, the compound can be synthesized through the reaction of 5-aminopyrazoles with formamide and phosphorus bromide, achieving yields between 78% and 91% depending on the method used .
Synthetic Pathways
Anticancer Properties
This compound exhibits potent anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, specific derivatives demonstrated IC50 values as low as 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT116 colorectal cancer cells . The mechanism of action includes induction of apoptosis and cell cycle arrest at the S and G2/M phases.
Anti-inflammatory Activity
The compound also displays significant anti-inflammatory properties. Research indicates that pyrazolo[3,4-D]pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. One derivative showed an IC50 value of 0.53 µM against COX-2, outperforming meloxicam, a standard anti-inflammatory drug .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Studies have reported its effectiveness against various pathogens, indicating its potential use in treating infectious diseases .
Summary of Biological Activities
| Activity Type | IC50 Value | Reference |
|---|---|---|
| Anticancer (A549) | 8.21 µM | |
| Anticancer (HCT116) | 19.56 µM | |
| COX-2 Inhibition | 0.53 µM | |
| Antimicrobial | Variable |
Case Study: EGFR Inhibition
A study focused on the design of new pyrazolo[3,4-D]pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors revealed promising results. Compound 12b not only inhibited wild-type EGFR with an IC50 of 0.016 µM but also showed activity against the mutant form (EGFR T790M) with an IC50 of 0.236 µM. This highlights the potential of these compounds in overcoming resistance mechanisms in cancer therapy .
Case Study: Apoptotic Induction
In another investigation, flow cytometric analysis demonstrated that certain derivatives could significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic activity. This study provided insights into how these compounds can induce programmed cell death in cancer cells, further supporting their therapeutic potential .
常见问题
Basic Research Questions
Q. What are the common synthetic pathways for preparing 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions with substituted precursors. For example, derivatives like 1-(3-methyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-amino)phenyl)ureas are synthesized by reacting intermediates with alkyl/aryl isocyanates in dichloromethane under reflux, followed by recrystallization from acetonitrile . Another route uses ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate refluxed in formamide to yield pyrazolo[3,4-d]pyrimidin-4-one derivatives, with purification via recrystallization from DMF . Key solvents include dry acetonitrile, dichloromethane, and toluene, with yields dependent on reaction time and temperature.
Q. How can spectroscopic techniques confirm the structural integrity of synthesized derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like C=O (stretching at ~1650–1700 cm⁻¹) and N-H bonds (broad peaks ~3200–3400 cm⁻¹). For example, compound 8a () shows IR peaks at 3320 cm⁻¹ (NH) and 1660 cm⁻¹ (C=O) .
- ¹H/¹³C NMR : Confirms substitution patterns. In 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while methyl groups resonate as singlets (δ 2.4–2.6 ppm) .
- X-ray Crystallography : Resolves 3D structures and packing. For instance, crystal structures of pyrazolo[3,4-b]pyridines reveal planar aromatic systems with dihedral angles <10° between rings and π-π stacking distances of ~3.45 Å .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Yield optimization requires tuning reaction parameters:
- Catalysts : Trifluoroacetic acid (TFA) enhances cyclization in pyrazolo[3,4-b]pyridine synthesis ().
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution, while toluene facilitates Friedel-Crafts reactions .
- Temperature Control : Reactions like HCl-mediated salt formation (52.7% yield) require heating to 50°C for solubility .
- Purification : Recrystallization from acetonitrile or DMF removes impurities, as seen in and .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Variations : Impurities like unreacted intermediates (e.g., ethyl esters) can skew bioactivity results. Use HPLC (>95% purity) and reference standards (e.g., EP impurities in ) for validation .
- Assay Conditions : Anti-inflammatory activity () may vary with cell lines or dosing protocols. Standardize assays (e.g., COX-2 inhibition) across studies.
- Structural Confirmation : Ensure derivatives are not misassigned; compare NMR/X-ray data with computational models (e.g., DFT for bond angles) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidines?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methyl, chloro, or phenoxy groups) at the 3-, 4-, or 6-positions to assess steric/electronic effects. For example, 3-(4-phenoxyphenyl) derivatives ( ) show altered binding affinities .
- Molecular Docking : Predict interactions with targets (e.g., kinases) using software like AutoDock. Pyrazolo[3,4-b]pyridines () dock into ATP-binding pockets via hydrogen bonding with conserved residues .
- Pharmacophore Modeling : Identify essential moieties (e.g., the pyrimidine core) using bioactivity data from analogs like 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine ( ).
Q. How do crystallographic data inform the design of stable polymorphs?
- Methodological Answer :
- Crystal Packing Analysis : X-ray structures (e.g., ) reveal π-π stacking (3.45 Å spacing) and hydrogen-bond networks that stabilize polymorphs. Adjust substituents (e.g., methyl groups) to enhance intermolecular interactions .
- Thermal Stability : Correlate melting points (e.g., 273–278.5°C for 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in ) with packing efficiency. Use DSC to identify metastable forms .
Data Contradiction Analysis
Q. Why do computational and experimental bond angles sometimes differ in pyrazolo[3,4-d]pyrimidines?
- Methodological Answer : Discrepancies arise from:
- Electron Correlation Effects : DFT models may underestimate steric repulsion in bulky substituents (e.g., triphenylmethyl groups in ). Use higher-level theories (e.g., MP2) for accuracy .
- Crystal Packing Forces : Experimental dihedral angles (e.g., 9.33° in ) reflect lattice constraints absent in gas-phase calculations. Compare multiple crystal structures to identify trends .
Tables for Key Data
| Derivative | Key Spectral Data | Source |
|---|---|---|
| 8a () | IR: 3320 cm⁻¹ (NH), 1660 cm⁻¹ (C=O); ¹H NMR (DMSO-d6): δ 2.3 (s, 3H, CH3) | |
| 16l () | ¹H NMR (CDCl3): δ 2.6 (s, 3H, SCH3), 7.4–8.1 (m, 9H, Ar-H) | |
| C15H15N3 () | X-ray: π-π stacking = 3.45 Å; Dihedral angle = 9.33° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

